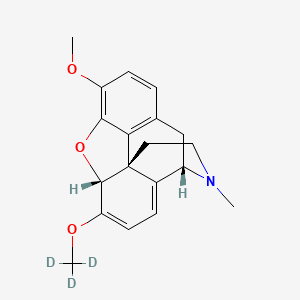
4-(4-Ethyl-2,6-diiodophenoxy)-2-iodophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-(4-Ethyl-2,6-diiodophenoxy)-2-iodophenol involves various organic synthesis techniques. The specific synthetic routes and reaction conditions are typically proprietary to the manufacturers. it is known that the compound is developed using advanced organic synthesis and analytical techniques . Industrial production methods are not explicitly detailed in the available literature, but they likely involve large-scale organic synthesis processes.
Analyse Chemischer Reaktionen
4-(4-Ethyl-2,6-diiodophenoxy)-2-iodophenol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(4-Ethyl-2,6-diiodophenoxy)-2-iodophenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Employed in studies related to thyroid hormone analogs and their biological effects.
Industry: Applied in the production of pharmaceuticals, especially those related to thyroid hormone treatments.
Wirkmechanismus
The mechanism of action of 4-(4-Ethyl-2,6-diiodophenoxy)-2-iodophenol is closely related to its role as an impurity in Levothyroxine formulations. It is used to monitor and control impurity levels, ensuring the stability and efficacy of the final pharmaceutical product . The molecular targets and pathways involved are primarily those associated with thyroid hormone activity and metabolism.
Vergleich Mit ähnlichen Verbindungen
4-(4-Ethyl-2,6-diiodophenoxy)-2-iodophenol is unique due to its specific structure and its role in Levothyroxine formulations. Similar compounds include other iodinated phenols and thyroid hormone analogs. These compounds share similar chemical properties but differ in their specific applications and biological activities.
Similar Compounds
Eigenschaften
CAS-Nummer |
176258-87-0 |
|---|---|
Molekularformel |
C14H11I3O2 |
Molekulargewicht |
591.95 g/mol |
IUPAC-Name |
4-(4-ethyl-2,6-diiodophenoxy)-2-iodophenol |
InChI |
InChI=1S/C14H11I3O2/c1-2-8-5-11(16)14(12(17)6-8)19-9-3-4-13(18)10(15)7-9/h3-7,18H,2H2,1H3 |
InChI-Schlüssel |
DTFKONLZGQPVIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl N-(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)-amino-propanoate](/img/structure/B13434193.png)
![9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B13434213.png)

![(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]-1-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]piperidin-4-one](/img/structure/B13434231.png)


![N-[(2S,5S)-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13434242.png)
![N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine](/img/structure/B13434244.png)
![2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13434246.png)


![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13434262.png)
